[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine
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Overview
Description
. This compound is characterized by its unique structure, which includes an ethenyloxolan ring and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-2-Ethenyloxolan-3-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of oxirane derivatives and amines in the presence of catalysts to facilitate the formation of the ethenyloxolan ring and the methanamine group . The reaction conditions often include specific temperatures, pressures, and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of chronic diseases.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [(2S,3S)-2-Ethenyloxolan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as anti-inflammatory or analgesic effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(2S,3S)-2-Ethenyloxolan-3-yl]methanamine include:
- (2S,3R)-3-Alkyl/alkenylglutamates
- (2S,3S,3aR,9bR)-7-(Cyclohexen-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)-3-(hydroxymethyl)-6-oxo-1-propyl-3,3a,4,9b-tetrahydro-2H-pyrrolo[2,3-a]indolizine-2-carboxamide
Uniqueness
This compound is unique due to its specific ethenyloxolan ring structure and methanamine group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2S,3S)-2-ethenyloxolan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(5-8)3-4-9-7/h2,6-7H,1,3-5,8H2/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKILKXYVPBASLE-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(CCO1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCO1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307781-31-1 |
Source
|
Record name | rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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